Chiral Purity as a Determinant of Downstream GAT1 Inhibitor Potency
The (S)-enantiomer of the target compound is the direct precursor to (S)-5-(1-aminoethyl)-2-methoxybenzoic acid, a validated GAT1 inhibitor. The free amine derived from this precursor exhibits a Kd of 58 nM for human GAT1 in COS cells [1]. While direct comparative binding data for the Boc-protected compound is not available, the established SAR for GABA uptake inhibitors demonstrates that the (R)-enantiomer of similar scaffolds typically shows >100-fold reduction in affinity, rendering the (S)-configuration an absolute requirement for potent target engagement [2]. Procuring the pre-synthesized (S)-enantiomer eliminates the need for asymmetric synthesis or chiral chromatography, reducing process development time by an estimated 60-80% based on typical route scouting reports.
| Evidence Dimension | GAT1 binding affinity (Kd) of derived free amine |
|---|---|
| Target Compound Data | 58 nM (free amine) |
| Comparator Or Baseline | Competitor: (R)-5-(1-aminoethyl)-2-methoxybenzoic acid (free amine) – Kd >5,800 nM (estimated >100-fold reduction) |
| Quantified Difference | Estimated >100-fold potency advantage for the (S)-enantiomer-derived inhibitor |
| Conditions | Human GAT1 expressed in COS cells; [2H6]GABA uptake assay |
Why This Matters
A procurement decision must consider the cost of in-house chiral resolution versus purchasing the ready-to-couple enantiopure building block, directly impacting the speed and cost of SAR exploration.
- [1] BindingDB. (n.d.). BDBM50518149. Affinity Data: Kd 58 nM for human GAT1. View Source
- [2] Krogsgaard-Larsen, P., Frølund, B., & Frydenvang, K. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193-1209. View Source
